R-Hydroxy Topiramate

Description

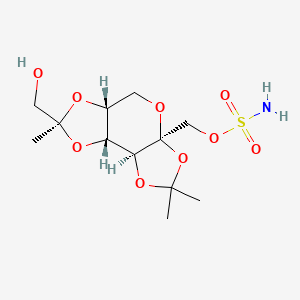

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNDWLAEFHRSEG-FBHFSLSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652615 | |

| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198215-62-2, 198215-60-0 | |

| Record name | 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198215-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Hydroxy topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198215622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-HYDROXY TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8RVF7MS5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the (R)-Hydroxy Topiramate Mechanism of Action: A Review for Drug Development Professionals

Abstract

Topiramate, a broad-spectrum anticonvulsant, has a well-documented, multifaceted mechanism of action. However, the pharmacological activity of its metabolites, including (R)-Hydroxy Topiramate (also known as 10-hydroxy topiramate), is less understood. This technical guide provides a comprehensive overview of the known metabolic pathways of topiramate and delves into the putative mechanism of action of (R)-Hydroxy Topiramate. While direct research on this specific metabolite is limited, this guide synthesizes available data on hydroxylated topiramate metabolites and extrapolates potential mechanisms based on the robust pharmacology of the parent compound. We will explore its potential interactions with key molecular targets, including voltage-gated sodium channels, GABA-A receptors, AMPA/kainate receptors, and carbonic anhydrase isoenzymes. Furthermore, this guide details the requisite experimental protocols for the synthesis, purification, and comprehensive pharmacological characterization of (R)-Hydroxy Topiramate, offering a foundational framework for researchers and drug development professionals.

Introduction: Topiramate and its Metabolic Fate

Topiramate is a sulfamate-substituted monosaccharide that is structurally unique among antiepileptic drugs[1][2][3]. It is widely prescribed for the treatment of epilepsy and the prevention of migraines[2][3][4]. While the majority of an administered dose of topiramate is excreted unchanged in the urine, a portion undergoes metabolism via hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several minor metabolites[2][3][4]. Among these is (R)-Hydroxy Topiramate, a product of hydroxylation.

The metabolic conversion of topiramate is a critical aspect of its clinical pharmacology. The process is not extensive, with metabolites accounting for a small fraction of the administered dose[2][3]. However, understanding the pharmacological profile of these metabolites is paramount for a complete comprehension of topiramate's therapeutic and adverse effects.

Pharmacological Activity of Topiramate Metabolites: The Case of (R)-Hydroxy Topiramate

While most metabolites of topiramate are considered pharmacologically inactive, preclinical studies have indicated that at least one hydroxylated metabolite possesses anticonvulsant activity, albeit at a significantly reduced potency—approximately one-fifth that of the parent compound. Although the specific identity of this active metabolite is not definitively confirmed in publicly available literature, (R)-Hydroxy Topiramate is a primary candidate for this activity due to its structural similarity to the parent drug.

This section will explore the potential mechanisms through which (R)-Hydroxy Topiramate may exert its pharmacological effects, drawing parallels with the known mechanisms of topiramate.

Putative Mechanisms of Action

The multifaceted mechanism of action of topiramate provides a logical framework for investigating the activity of (R)-Hydroxy Topiramate. The addition of a hydroxyl group may alter the affinity and efficacy of the molecule at its various targets.

| Molecular Target | Established Effect of Topiramate | Hypothesized Effect of (R)-Hydroxy Topiramate |

| Voltage-Gated Sodium Channels | State-dependent blockade, leading to inhibition of repetitive neuronal firing. | Potential for a similar, though likely less potent, state-dependent blockade. |

| GABA-A Receptors | Potentiation of GABA-mediated chloride influx at a non-benzodiazepine site. | Possible modulation of GABA-A receptors, with altered subunit selectivity or potency. |

| AMPA/Kainate Receptors | Antagonism of kainate- and AMPA-induced currents. | Potential for antagonism, with the hydroxyl group possibly influencing binding affinity. |

| Carbonic Anhydrase Isoenzymes | Weak inhibition of cytosolic (CA-II) and membrane-bound (CA-IV) isoenzymes. | Potential for altered inhibitory activity, which could impact both efficacy and side-effect profile. |

Experimental Protocols for Characterization

To definitively elucidate the mechanism of action of (R)-Hydroxy Topiramate, a series of in vitro and in vivo studies are necessary. This section outlines the key experimental protocols required for a comprehensive pharmacological characterization.

Synthesis and Purification of (R)-Hydroxy Topiramate

The synthesis of hydroxylated derivatives of topiramate has been described in the literature, providing a basis for obtaining the pure compound for pharmacological testing[5].

Protocol: Synthesis of Hydroxylated Topiramate Derivatives

-

Starting Material: 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

-

Protection and Functionalization: A multi-step process involving protection of hydroxyl groups, introduction of a sulfamate moiety, and subsequent selective hydroxylation.

-

Purification: Purification of the final product is typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized (R)-Hydroxy Topiramate should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[6][7].

In Vitro Pharmacological Assays

Protocol: Whole-Cell Patch-Clamp Electrophysiology [8][9][10]

-

Cell Preparation: Utilize primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines stably expressing specific sodium channel subtypes.

-

Recording: Employ the whole-cell patch-clamp technique to record sodium currents.

-

Voltage Protocol: Apply voltage protocols to assess both tonic and use-dependent block of the sodium channels.

-

Data Analysis: Analyze the effects of (R)-Hydroxy Topiramate on current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

Protocol: Two-Electrode Voltage-Clamp in Xenopus Oocytes [11][12]

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding specific GABA-A receptor subunit combinations.

-

Recording: Use the two-electrode voltage-clamp technique to measure GABA-evoked chloride currents.

-

Drug Application: Co-apply GABA and varying concentrations of (R)-Hydroxy Topiramate to assess modulatory effects.

-

Data Analysis: Determine the effect of (R)-Hydroxy Topiramate on the GABA concentration-response curve, including changes in EC50 and maximal efficacy.

Protocol: Radioligand Binding Assay [13][14]

-

Membrane Preparation: Prepare cell membranes from brain tissue (e.g., cortex or hippocampus) or from cell lines expressing specific AMPA or kainate receptor subtypes.

-

Assay: Perform competitive binding assays using a radiolabeled antagonist (e.g., [³H]CNQX) and varying concentrations of (R)-Hydroxy Topiramate.

-

Detection: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Calculate the inhibitory constant (Ki) of (R)-Hydroxy Topiramate to determine its affinity for the receptor.

Protocol: Stopped-Flow Spectrophotometry [15][16][17]

-

Enzyme Preparation: Use purified human carbonic anhydrase isoenzymes (e.g., CA-II and CA-IV).

-

Assay: Monitor the hydration of CO2 to bicarbonate and a proton by measuring the change in pH using a pH indicator.

-

Inhibition: Perform the assay in the presence of varying concentrations of (R)-Hydroxy Topiramate.

-

Data Analysis: Determine the inhibition constant (Ki) of (R)-Hydroxy Topiramate for each isoenzyme.

Conclusion and Future Directions

The existing evidence, though indirect, suggests that (R)-Hydroxy Topiramate may contribute to the overall pharmacological profile of topiramate, albeit to a lesser extent than the parent compound. A thorough investigation into its mechanism of action is warranted to fully understand its potential clinical significance. The experimental framework outlined in this guide provides a roadmap for researchers and drug development professionals to systematically characterize the pharmacological activity of this and other topiramate metabolites. Future research should focus on obtaining definitive data on the interaction of (R)-Hydroxy Topiramate with the key molecular targets of topiramate. Such studies will not only enhance our understanding of topiramate's complex pharmacology but may also inform the development of new therapeutic agents with improved efficacy and side-effect profiles.

References

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

- A Comprehensive Review of Analytical Methods for the Analysis of Topiramate and Ionic Impurities in Pharmaceutical Compound. (2024).

-

Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

- A novel stopped-flow assay for quantitating carbonic-anhydrase activity and assessing red-blood-cell hemolysis. (2017). Journal of Biological Chemistry, 292(12), 5036-5047.

- Shank, R. P., Maryanoff, B. E., Gardocki, J. F., & Streeter, A. J. (2000). An overview of the preclinical aspects of topiramate: pharmacology, pharmacokinetics, and mechanism of action. Epilepsia, 41 Suppl 1, S3-9.

-

PubChem. (n.d.). Topiramate. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. (2019). Royal Society Open Science, 6(8), 190847.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

- Khom, S., Strommer, B., Ramharter, J., Schwarz, T., Schwarzer, C., Erker, T., & Hering, S. (2010). HPLC-Based Activity Profiling for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes. Planta Medica, 76(13), 1419-1425.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Whole-cell patch-clamp recording. (2015). Cold Spring Harbor Protocols, 2015(9), pdb.prot087157.

- Using Xenopus Oocytes in Neurological Disease Drug Discovery. (2019). Methods in molecular biology (Clifton, N.J.), 1943, 161–183.

-

PharmaCompass. (n.d.). Topiramate. Retrieved from [Link]

- Maryanoff, B. E., Nortey, S. O., Gardocki, J. F., Shank, R. P., & Dodgson, S. J. (1997). Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites.

- [Target pharmacology of topiramate, a new antiepileptic drug]. (1998). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(4), 235–243.

-

Pharmacology of Topiramate (Topamax) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 26). YouTube. Retrieved from [Link]

- Thorp, J., & Abd-El-Barr, M. M. (2023). Topiramate. In StatPearls.

- Spina, E., & Perugi, G. (2004). Psychopharmacology of topiramate: from epilepsy to bipolar disorder. CNS drugs, 18(11), 741–759.

- Functional characterization and visualization of a GABAA receptor-GFP chimera expressed in Xenopus oocytes. (1999). The Journal of biological chemistry, 274(36), 25557–25562.

- Analysis of Topiramate and Its Metabolites in Plasma and Urine of Healthy Subjects and Patients With Epilepsy by Use of a Novel Liquid Chromatography–Mass Spectrometry Assay. (2003). Therapeutic Drug Monitoring, 25(3), 314-322.

-

Binding experiments with AMPA and kainate receptor S1S2 ligand-binding... (n.d.). ResearchGate. Retrieved from [Link]

- US8748594B2 - Process for the preparation and purification of topiramate - Google Patents. (n.d.).

- A Comprehensive Review of Analytical Methods for the Analysis of Topiramate and Ionic Impurities in Pharmaceutical Compound. (2024).

-

1β2γ2 GABAA receptors were expressed in Xenopus oocytes. Currents were... (n.d.). ResearchGate. Retrieved from [Link]

-

Binding experiments with AMPA and kainate receptor S1S2 ligand-binding... (n.d.). ResearchGate. Retrieved from [Link]

- WO2007108009A1 - A process for purification of topiramate - Google Patents. (n.d.).

- CN101045740A - Preparation method of topiramate - Google Patents. (n.d.).

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-9.

- US20060040874A1 - Process for the preparation of topiramate - Google Patents. (n.d.).

-

Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay. (n.d.). The Hebrew University of Jerusalem. Retrieved from [Link]

- Kanner, A. M., & Balabanov, A. (2008). Topiramate and cognitive impairment: evidence and clinical implications. Therapeutic advances in drug safety, 2(2), 55–65.

- Kainate binding to the AMPA receptor in rat brain. (1995). Neuroscience letters, 197(2), 115–118.

- Langtry, H. D., Gillis, J. C., & Davis, R. (1997). Topiramate. A review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of epilepsy. Drugs, 54(5), 752–773.

- Shank, R. P., Gardocki, J. F., Streeter, A. J., & Maryanoff, B. E. (2000). An overview of the preclinical aspects of topiramate: pharmacology, pharmacokinetics, and mechanism of action. Epilepsia, 41 Suppl 1, S3-9.

-

What is the mechanism of Topiramate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- (PDF) Topiramate heterocyclic analogues: Synthesis and spectroscopic characterization. (2011). ARKIVOC, 2011(7), 136-148.

- A new method for the preparation of pure topiramate with a micron particle size. (2010). Scientia Iranica, 17(1), 58-64.

Sources

- 1. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Topiramate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Xenopus Oocytes: A Tool to Decipher Molecular Specificity of Insecticides towards Mammalian and Insect GABA—A Receptors [mdpi.com]

- 12. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of R-Hydroxy Topiramate in Preclinical Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of the pharmacokinetics of R-hydroxy topiramate, a metabolite of the anticonvulsant and migraine prophylactic drug, topiramate. Given the limited publicly available data on the specific pharmacokinetic profile of this metabolite, this document emphasizes the scientific rationale and methodologies required to conduct such preclinical investigations, in alignment with regulatory expectations.

Introduction: The Significance of Metabolite Pharmacokinetics

Topiramate, a sulfamate-substituted monosaccharide, undergoes metabolism in vivo, primarily through hydroxylation, hydrolysis, and glucuronidation.[1] The formation of hydroxylated metabolites, such as R-hydroxy topiramate, necessitates a thorough understanding of their own pharmacokinetic (PK) profiles. The U.S. Food and Drug Administration (FDA) guidance on the safety testing of drug metabolites underscores the importance of evaluating metabolites that are present at significantly higher concentrations in humans compared to preclinical toxicology species or that are unique to humans. This evaluation is critical to de-risk clinical development and ensure patient safety.

This guide will delineate the experimental and analytical strategies to comprehensively define the absorption, distribution, metabolism, and excretion (ADME) of R-hydroxy topiramate in relevant preclinical models.

Foundational Knowledge: Topiramate Metabolism

Topiramate is metabolized to a limited extent in humans, with approximately 70% of a dose excreted unchanged in the urine.[2] However, several minor metabolites have been identified, arising from the hydroxylation of the isopropylidene moieties. Understanding the enzymes responsible for the formation of R-hydroxy topiramate is the first step in designing appropriate in vitro and in vivo studies. Cytochrome P450 (CYP) enzymes are the likely catalysts for these oxidative reactions.

In Vitro Metabolism: Identifying the Key Players

To elucidate the metabolic pathways of topiramate and the formation of R-hydroxy topiramate, a series of in vitro experiments are essential.

Experimental Protocol: In Vitro Metabolism of Topiramate

-

Incubation: Incubate topiramate with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, rabbit, dog) and human donors.[3]

-

Cofactors: Ensure the presence of necessary cofactors for CYP-mediated reactions, such as NADPH.

-

Time Points: Collect samples at multiple time points to assess the rate of metabolite formation.

-

Analysis: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the formation of R-hydroxy topiramate and other metabolites.

-

Reaction Phenotyping: To identify the specific CYP isoforms involved, use a panel of recombinant human CYP enzymes or selective chemical inhibitors.

The insights gained from these in vitro studies will inform the selection of appropriate animal species for in vivo pharmacokinetic evaluations, ideally choosing species with a metabolic profile that most closely resembles that of humans.

Bioanalytical Methodology: The Cornerstone of Pharmacokinetic Assessment

Accurate and precise quantification of R-hydroxy topiramate in biological matrices is paramount for reliable pharmacokinetic analysis. The development and validation of a robust bioanalytical method are therefore a critical prerequisite.

LC-MS/MS Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and throughput.[4]

Experimental Protocol: LC-MS/MS Bioanalytical Method Validation for R-Hydroxy Topiramate

-

Reference Standard: Obtain or synthesize a certified reference standard of R-hydroxy topiramate.

-

Internal Standard: Select a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, to ensure accuracy and precision.

-

Sample Preparation: Develop an efficient extraction method to isolate R-hydroxy topiramate from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatography: Optimize the chromatographic conditions (column, mobile phase, gradient) to achieve adequate separation from endogenous matrix components and other metabolites.

-

Mass Spectrometry: Tune the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy) to maximize the signal intensity for R-hydroxy topiramate and the IS.

-

Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (within-run and between-run)

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

-

Recovery

-

Matrix Effect

-

Stability (bench-top, freeze-thaw, long-term)[5]

-

In Vivo Pharmacokinetics of R-Hydroxy Topiramate in Preclinical Models

The in vivo pharmacokinetic profile of R-hydroxy topiramate can be characterized through two primary approaches: following the administration of the parent drug, topiramate, or by direct administration of the isolated metabolite.

Experimental Design for In Vivo Studies

The choice of animal model is critical and should be guided by the in vitro metabolism data, favoring species that produce R-hydroxy topiramate in a manner and extent similar to humans. Rodents, such as rats, are commonly used in early pharmacokinetic studies due to their well-characterized physiology and handling feasibility.[6]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Utilize adult male and female Sprague-Dawley or Wistar rats.

-

Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose of R-hydroxy topiramate via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.[7]

-

Oral (PO) Administration: Administer a single oral gavage dose to assess oral bioavailability.

-

-

Blood Sampling: Collect serial blood samples from the saphenous vein or via a cannulated vessel at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[8][9]

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until bioanalysis.

-

Data Analysis:

-

Plot plasma concentration-time profiles for R-hydroxy topiramate.

-

Perform non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters.

-

Key Pharmacokinetic Parameters

The following table outlines the essential pharmacokinetic parameters to be determined and their significance.

| Parameter | Abbreviation | Description |

| Maximum Plasma Concentration | Cmax | The highest observed concentration of the drug in plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Elimination Half-life | t1/2 | The time required for the plasma concentration of a drug to decrease by half. |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

In Vitro to In Vivo Extrapolation (IVIVE)

In the absence of direct in vivo data, in vitro to in vivo extrapolation (IVIVE) can be a valuable tool to predict the in vivo clearance of R-hydroxy topiramate from in vitro metabolism data.[10][11]

Workflow for IVIVE of Hepatic Clearance

Caption: In Vitro to In Vivo Extrapolation (IVIVE) Workflow for Hepatic Clearance Prediction.

Discussion and Future Directions

The comprehensive pharmacokinetic characterization of R-hydroxy topiramate in preclinical models is a critical step in ensuring the safety and efficacy of topiramate. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform clinical trial design and regulatory submissions. Future research should focus on obtaining empirical data for the pharmacokinetic parameters of R-hydroxy topiramate in various preclinical species to validate the predictive models and further refine our understanding of its disposition.

References

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Romano, L. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. [Link]

-

Grokipedia. (2026, January 7). In vitro to in vivo extrapolation. [Link]

-

Paini, A., et al. (2020). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 11, 579294. [Link]

-

Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(13), 1693-1708. [Link]

-

Murugan S, et al. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(4), 221-227. [Link]

-

(2024, August 11). Bioanalytical method development and validation by lc-ms/ms. OMICS International. [Link]

-

Sodhi, M., & Benet, L. Z. (2021). Linking in vitro–in vivo extrapolations with... Biopharmaceutics & Drug Disposition, 42(9-10), 227-230. [Link]

-

Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology & Biotechnology, 11(5), 184-192. [Link]

-

SaferWorldbyDesign. (2020, December 9). An online interface for in vitro to in vivo extrapolation in HepaRG™ cells. YouTube. [Link]

-

U.S. Food and Drug Administration. (n.d.). 22580Orig1s000. [Link]

-

(2025, August 7). An overview of the preclinical aspects of topiramate: Pharmacology, pharmacokinetics, and mechanism of action. Request PDF. [Link]

-

Rosenfeld, W. E. (1997). Topiramate: a review of preclinical, pharmacokinetic, and clinical data. Clinical therapeutics, 19(6), 1294-1308. [Link]

-

HKSTP IACUC. (2023, February 28). HKSTP IACUC 04 – Blood Collection of Laboratory Animals Guidelines. [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

-

Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

-

Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]

-

(n.d.). Topiramate: a review of preclinical, pharmacokinetic, and clinical data. Scilit. [Link]

-

(2022, April 12). (PDF) Metabolite identification in preclinical and clinical phase of drug development. ResearchGate. [Link]

-

(n.d.). Manual tail vein sampling for rat blood. ResearchGate. [Link]

-

Beaton, C., & Garcia, A. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. Journal of visualized experiments : JoVE, (8), 356. [Link]

-

Li, Y., et al. (2021). Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. Current drug metabolism, 22(11), 838-857. [Link]

-

(n.d.). Topiramate. StatPearls - NCBI Bookshelf. [Link]

-

Prueksaritanont, T., & Tang, C. (2012). Pharmacokinetics in Preclinical Drug Development: An Overview. Current topics in medicinal chemistry, 12(11), 1184-1196. [Link]

-

Sestak, V., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633. [Link]

-

(n.d.). Experimental Design Considerations in Pharmacokinetic Studies. Request PDF. [Link]

-

Park, J. Y., & Kim, S. K. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Journal of toxicology and environmental health. Part B, Critical reviews, 21(3), 143-162. [Link]

-

Kitamura, S., et al. (2006). Review Drug-Metabolizing Ability of Molybdenum Hydroxylases. Journal of Health Science, 52(2), 83-96. [Link]

-

Korfmacher, W. A. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 20(1), 21-24. [Link]

Sources

- 1. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. lar.fsu.edu [lar.fsu.edu]

- 3. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. jove.com [jove.com]

- 9. hkstp.org [hkstp.org]

- 10. grokipedia.com [grokipedia.com]

- 11. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of R-Hydroxy Topiramate

Foreword: Charting Unexplored Pharmacological Territory

Topiramate, a sulfamate-substituted monosaccharide, has a well-established role in clinical practice as a broad-spectrum antiepileptic and a prophylactic for migraines.[1][2][3] Its therapeutic efficacy is attributed to a complex and multifaceted mechanism of action, including the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, antagonism of glutamatergic receptors, and inhibition of carbonic anhydrase isoenzymes.[4][5][6]

While topiramate is primarily excreted unchanged, it undergoes metabolism to a limited extent, forming several metabolites, including R-Hydroxy Topiramate (also known as 10-hydroxy-topiramate).[1][7][8][9] Historically, these metabolites have been regarded as minor contributors to the overall pharmacological profile, constituting less than 5% of an administered dose and presumed to be largely inactive.[8][9][10][11]

However, a comprehensive understanding of a drug's safety and efficacy profile necessitates a thorough characterization of all its metabolic products. This technical guide is structured as an investigative framework for the in vitro biological characterization of R-Hydroxy Topiramate. We will leverage the well-defined pharmacology of the parent compound as a scientific roadmap to propose a series of robust, self-validating assays designed to definitively elucidate the activity, or lack thereof, of this key metabolite. This document serves as both a strategic whitepaper and a practical guide for researchers tasked with this exploratory work.

Proposed Investigative Workflow: A Multi-Mechanistic Approach

To systematically assess the potential biological activity of R-Hydroxy Topiramate, we propose a tiered investigative workflow. This workflow begins with the most biochemically direct interactions and progresses to more complex cellular and network-level assays, mirroring the known pleiotropic effects of the parent compound, Topiramate.

Figure 1: Proposed workflow for the in vitro characterization of R-Hydroxy Topiramate.

Core Area 1: Carbonic Anhydrase Inhibition

Scientific Rationale: The sulfamate moiety of Topiramate is structurally similar to the sulfonamide group found in classic carbonic anhydrase (CA) inhibitors like acetazolamide.[4] Topiramate is a known, albeit weak, inhibitor of several CA isoenzymes, particularly CA-II and CA-IV.[1][12] This inhibition can lead to localized pH changes in the brain, contributing to its anticonvulsant effect.[3] It is critical to determine if the hydroxylation in R-Hydroxy Topiramate alters this inhibitory activity.

Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted from established methods for screening CA inhibitors and is based on the enzyme's esterase activity.[13][14][15][16] Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Stock: Reconstitute human recombinant Carbonic Anhydrase II (or IV) in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.

-

Enzyme Working Solution: On the day of the assay, dilute the Enzyme Stock to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer.

-

Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this fresh daily.

-

Test Compounds: Prepare 10 mM stock solutions of R-Hydroxy Topiramate, Topiramate (as a comparator), and Acetazolamide (as a positive control) in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for each compound in DMSO.

-

-

Assay Plate Setup (96-well clear, flat-bottom plate):

-

Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

-

Test Wells: 158 µL Assay Buffer + 2 µL of the respective compound dilution + 20 µL Enzyme Working Solution.

-

Perform all measurements in triplicate.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Assemble the plate as described above (excluding the substrate).

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the absorbance at 405 nm every 30 seconds for 20 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Anticipated Data Presentation

| Compound | Target Isozyme | IC₅₀ (µM) [Mean ± SD, n=3] |

| Acetazolamide | Human CA-II | Expected: ~0.01-0.1 |

| Topiramate | Human CA-II | Expected: ~5-10[12] |

| R-Hydroxy Topiramate | Human CA-II | To be determined |

| Acetazolamide | Human CA-IV | Expected: ~0.05-0.2 |

| Topiramate | Human CA-IV | Expected: ~10-20[12] |

| R-Hydroxy Topiramate | Human CA-IV | To be determined |

Core Area 2: GABA-A Receptor Modulation

Scientific Rationale: Topiramate enhances GABA-mediated neurotransmission by interacting with GABA-A receptors, though not at the benzodiazepine binding site.[2][17][18] It increases the frequency of channel opening in the presence of GABA, thereby potentiating the inhibitory chloride influx.[17] This assay will determine if R-Hydroxy Topiramate retains this positive allosteric modulatory activity.

Experimental Protocol: YFP-Based GABA-A Functional Assay

This high-throughput cellular assay measures GABA-A channel activation by detecting the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx.[19] Positive allosteric modulators will potentiate the GABA-induced quench.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Use a stable cell line (e.g., CHO-K1 or HEK293) co-expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive YFP.

-

Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

-

-

Compound and Reagent Preparation:

-

Assay Buffer (HBSS): Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4.

-

Iodide Buffer: Replace NaCl in the Assay Buffer with NaI.

-

Test Compounds: Prepare serial dilutions of R-Hydroxy Topiramate, Topiramate, and a known positive modulator (e.g., Diazepam) in Assay Buffer.

-

GABA Solution: Prepare a range of GABA concentrations in Iodide Buffer. The key concentration for potentiation is the GABA EC₂₀ (the concentration that gives 20% of the maximal response), which must be predetermined.

-

-

Assay Execution:

-

Wash the cell plates twice with Assay Buffer using an automated plate washer.

-

Add the test compound dilutions (or vehicle) to the appropriate wells and incubate for 10-15 minutes at room temperature.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with liquid handling capabilities.

-

Establish a stable baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm) for 10-20 seconds.

-

Add the GABA EC₂₀ solution (prepared in Iodide Buffer) to all wells and continue reading the fluorescence for an additional 120 seconds. The influx of iodide will quench the YFP signal.

-

-

Data Analysis:

-

The primary response is the maximum decrease in fluorescence (quench) after the addition of GABA/Iodide.

-

Calculate the potentiation for each test compound concentration: % Potentiation = 100 * [(Quench_compound - Quench_vehicle) / (Quench_max_modulator - Quench_vehicle)].

-

Plot the percent potentiation against the logarithm of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect (Eₘₐₓ).

-

Anticipated Data Presentation

| Compound | Potentiation of GABA EC₂₀ Response |

| EC₅₀ (µM) | |

| Diazepam | Expected: ~0.01-0.1 |

| Topiramate | Expected: 10-100[17] |

| R-Hydroxy Topiramate | To be determined |

Core Area 3: AMPA/Kainate Receptor Antagonism

Scientific Rationale: A key mechanism of Topiramate's action is the inhibition of excitatory neurotransmission through the antagonism of AMPA and kainate subtypes of glutamate receptors.[2][6][17] This action is state-dependent and may involve binding to a phosphorylation site on the receptor complex.[20] Assessing whether R-Hydroxy Topiramate can block agonist-induced currents at these receptors is crucial.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring ion channel function. It provides high-resolution data on current amplitude, kinetics, and voltage-dependence.

Figure 2: Workflow for Patch-Clamp Analysis of AMPA/Kainate Receptor Antagonism.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use primary cultures of rat hippocampal neurons or a cell line (e.g., HEK293) stably expressing a defined AMPA or kainate receptor subtype.

-

Plate cells on glass coverslips suitable for microscopy and recording.

-

-

Recording Configuration:

-

Transfer a coverslip to the recording chamber on an inverted microscope, continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

-

Establish a whole-cell voltage-clamp recording from a single neuron (holding potential = -60 mV). The internal pipette solution should contain CsF or CsCl to block K⁺ currents.

-

-

Experimental Procedure:

-

Baseline: Apply short pulses (e.g., 2-5 seconds) of a fixed concentration of an agonist (e.g., 10 µM Kainate or 5 µM AMPA) every 60 seconds using a rapid solution exchange system. Record the evoked inward current until a stable baseline amplitude is achieved.

-

Compound Application: Perfuse the cell with the external solution containing a specific concentration of R-Hydroxy Topiramate (or Topiramate as a comparator) for 2-3 minutes.

-

Inhibition Measurement: While still perfusing the compound, apply another pulse of the agonist to measure the inhibited current amplitude.

-

Dose-Response: Repeat the application and measurement steps for a range of compound concentrations on different cells to build a dose-response curve.

-

Washout: After the final measurement at a given concentration, perfuse the cell with the control external solution for 5-10 minutes to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence (I_control) and presence (I_compound) of the test compound.

-

Calculate the percent inhibition: % Inhibition = 100 * (1 - I_compound / I_control).

-

Plot percent inhibition vs. log[compound concentration] and fit to determine the IC₅₀.

-

Anticipated Data Presentation

| Compound | Target Receptor | IC₅₀ (µM) [Mean ± SD] |

| NBQX (Positive Control) | Kainate-evoked currents | Expected: ~0.1-1[21] |

| Topiramate | Kainate-evoked currents | Expected: ~10-50[17] |

| R-Hydroxy Topiramate | Kainate-evoked currents | To be determined |

Synthesis and Forward-Looking Statement

The prevailing hypothesis is that R-Hydroxy Topiramate is a pharmacologically inactive metabolite. The comprehensive in vitro investigation outlined in this guide provides a rigorous and definitive framework to test this assumption. By systematically probing its activity at the key molecular targets of its parent compound, we can achieve one of two primary outcomes:

-

Confirmation of Inactivity: If R-Hydroxy Topiramate demonstrates significantly lower potency (e.g., >100-fold) than Topiramate across all tested mechanisms, this would provide strong evidence to formally classify it as an inactive metabolite, thereby solidifying the understanding that the parent drug is solely responsible for its clinical effects.

-

Discovery of Residual or Novel Activity: Should R-Hydroxy Topiramate exhibit measurable activity, even if reduced compared to Topiramate, these data would be invaluable. It would prompt further investigation into its potential contribution to the overall therapeutic window or side-effect profile of Topiramate, particularly in scenarios of altered metabolism or patient-specific metabolic phenotypes.

Executing this research plan will replace assumption with empirical data, fulfilling a critical step in the complete lifecycle management of Topiramate and ensuring the highest standards of scientific and regulatory integrity.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- Regan, C. M., et al. (1986). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed.

- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol Book.

- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.

- Gleit, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.

- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

- Shafieq, S., et al. (n.d.). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Semantic Scholar.

- Siddiqui, A., et al. (2014). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLOS ONE.

- Ornstein, P. L., et al. (1995). In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) Ethyl] decahydroisoquinoline-3-carboxylic Acid. Neuropharmacology.

- Ofiara, I. O., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE.

- Kostov, M., et al. (2014). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE.

- Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology.

- Narayana, A., & Arjun, M. (2001). AMPA receptor antagonists. Current Medicinal Chemistry.

- Paternain, A. J., et al. (1995). AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations. Neuropharmacology.

- Takano, Y., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry.

- Shank, R. P., et al. (2009). Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate. CNS Neuroscience & Therapeutics.

-

National Center for Biotechnology Information. (n.d.). Topiramate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). R-Hydroxy Topiramate. PubChem Compound Database. Retrieved from [Link]

- Dodgson, S. J., et al. (1996). Topiramate as an inhibitor of carbonic anhydrase isoenzymes. Epilepsia.

- Martin, L. J., et al. (2010). α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory. Journal of Neuroscience.

-

U.S. Food and Drug Administration. (2021). Office of Clinical Pharmacology Review (Topiramate). Retrieved from [Link]

- Patsnap. (2024). What is the mechanism of Topiramate? Synapse.

- Merlaud, Z., et al. (2022). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols.

- Gryder, D. S., & Rogawski, M. A. (2003). Topiramate modulation of kainate-induced calcium currents is inversely related to channel phosphorylation level. Epilepsy Research.

- Zissis, N. P., et al. (2007). Psychopharmacology of topiramate: from epilepsy to bipolar disorder. Journal of Psychiatry & Neuroscience.

-

U.S. Food and Drug Administration. (1998). Topamax Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

- Miller, P. S., & Aricescu, A. R. (2014). Structural basis for GABAA receptor potentiation by neurosteroids. Nature Communications.

- Johannessen, S. I., & Tomson, T. (2006). Enzyme induction and inhibition by new antiepileptic drugs: A review of human studies. Epilepsy Research.

- Zhigulin, A. V., et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience.

- Zona, C., et al. (1997). Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells. Neuroscience Letters.

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

- Chen, X., et al. (2024). Structural insights into the allosteric effects of the antiepileptic drug topiramate on the CaV2.3 channel. Nature Communications.

- Curia, G., et al. (2004). Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current. Molecular Pharmacology.

- Wu, S. N., et al. (2019). Dual block evidence of the effects of topiramate, a sulfamate-substituted monosaccharide, on voltage-gated sodium current and hyperpolarization-activated cation current. International Journal of Molecular Sciences.

- Benchchem. (n.d.). Exploratory Studies on the Biological Activity of Topiramate Metabolites: An In-depth Technical Guide.

-

Maryanoff, B. E. (2016). Phenotypic Assessment and the Discovery of Topiramate. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Maryanoff, B. E. (2016). Phenotypic Assessment and the Discovery of Topiramate. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Kakara, M., et al. (2023). Topiramate. StatPearls. Retrieved from [Link]

Sources

- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenotypic Assessment and the Discovery of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 7. R-Hydroxy Topiramate | C12H21NO9S | CID 29982171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. content.abcam.com [content.abcam.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 20. Topiramate modulation of kainate-induced calcium currents is inversely related to channel phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and History of R-Hydroxy Topiramate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific characterization of R-Hydroxy Topiramate, a primary metabolite of the widely prescribed antiepileptic and migraine prophylactic drug, topiramate. While often overshadowed by its parent compound, a thorough understanding of R-Hydroxy Topiramate is essential for a complete pharmacological and metabolic profile of topiramate. This document delves into the initial identification of topiramate's metabolic pathways, the stereospecific synthesis of R-Hydroxy Topiramate for analytical and pharmacological studies, its comparatively modest pharmacological activity, and the advanced analytical techniques developed for its precise quantification in biological matrices.

Introduction: The Serendipitous Discovery of Topiramate and the Unveiling of its Metabolic Fate

The story of R-Hydroxy Topiramate begins with the discovery of its parent drug, topiramate, in 1979 by Drs. Bruce E. Maryanoff and Joseph F. Gardocki at McNeil Pharmaceuticals.[1] Interestingly, topiramate was synthesized during a research program aimed at developing a novel antidiabetic agent.[2] Its potent anticonvulsant properties were discovered serendipitously, leading to its eventual FDA approval in 1996 for the treatment of epilepsy.[2][3]

As with any therapeutic agent, understanding its metabolic fate was a critical step in its development. Early pharmacokinetic studies revealed that topiramate is not extensively metabolized in humans, with approximately 70% of an administered dose being excreted unchanged in the urine.[4][5] However, the remaining portion undergoes metabolism primarily through hydroxylation, hydrolysis, and glucuronidation, leading to the formation of six identified metabolites, none of which constitutes more than 5% of an administered dose.[5][6] Among these, the hydroxylated metabolites, including R-Hydroxy Topiramate (also known as 10-hydroxy topiramate), were identified as key products of topiramate's oxidative metabolism.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Metabolic Fate of Topiramate"

The Quest for Characterization: Synthesis of R-Hydroxy Topiramate

To definitively identify and pharmacologically characterize the metabolites of topiramate, the synthesis of authentic reference standards was necessary. The structural elucidation and synthesis of hydroxylated derivatives of topiramate, including R-Hydroxy Topiramate, were pivotal in confirming their presence in biological samples and enabling further investigation.

Stereospecific Synthesis of R-Hydroxy Topiramate

A key challenge in the synthesis of R-Hydroxy Topiramate is the control of stereochemistry at the newly introduced hydroxyl group. The following is a generalized workflow for the stereospecific synthesis of R-Hydroxy Topiramate, based on methodologies for creating hydroxylated derivatives of topiramate.[7]

Experimental Protocol: Stereospecific Synthesis of a Hydroxylated Topiramate Derivative

-

Protection of the Fructopyranose Precursor: The synthesis begins with a suitable D-fructose derivative, where the hydroxyl groups are appropriately protected, often as isopropylidene ketals, similar to the parent topiramate structure.

-

Introduction of a Hydroxymethyl Group: A crucial step involves the stereoselective introduction of a hydroxymethyl group. This can be achieved through various organic synthesis techniques, such as the Sharpless asymmetric epoxidation of an allylic alcohol precursor, followed by ring-opening of the epoxide.

-

Formation of the Di-acetonide Structure: The characteristic 2,3:4,5-di-O-isopropylidene protecting groups of topiramate are then formed.

-

Sulfamoylation: The primary hydroxyl group at the C-1 position is converted to the sulfamate ester, a key functional group for topiramate's activity. This is typically achieved by reaction with sulfamoyl chloride in the presence of a base.

-

Deprotection (if necessary) and Purification: Any temporary protecting groups are removed, and the final R-Hydroxy Topiramate product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Generalized workflow for the stereospecific synthesis of R-Hydroxy Topiramate."

Pharmacological Profile: A Faint Echo of the Parent Compound

A central question in the study of drug metabolites is their own pharmacological activity. In the case of R-Hydroxy Topiramate, investigations have consistently shown that it possesses significantly less pharmacological activity than topiramate.

Anticonvulsant Activity

Preclinical studies in animal models have indicated that the hydroxylated metabolites of topiramate do exhibit some anticonvulsant activity. However, this activity is considerably weaker than that of the parent drug. One study reported that a hydroxylated metabolite had an anticonvulsant potency that was approximately one-fifth of that of topiramate itself in animal models.[8]

| Compound | Animal Model | Anticonvulsant Potency (Relative to Topiramate) |

| Topiramate | Rodent | 1 |

| Hydroxylated Metabolite | Rodent | ~0.2[8] |

Mechanism of Action

Topiramate exerts its therapeutic effects through a multi-faceted mechanism of action, including:

-

Blockade of voltage-gated sodium channels[9]

-

Enhancement of GABA-A receptor activity[9]

-

Antagonism of AMPA/kainate glutamate receptors[9]

-

Inhibition of carbonic anhydrase isoenzymes[4]

While specific in-vitro studies on the direct effects of R-Hydroxy Topiramate on these targets are not extensively reported in the literature, its significantly lower in-vivo potency suggests that it does not engage these targets with the same affinity or efficacy as topiramate. The general consensus in the field is that the metabolites of topiramate, including R-Hydroxy Topiramate, do not contribute significantly to the overall therapeutic effect of the parent drug.[6][10]

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Multi-target mechanism of action of Topiramate."

Analytical Characterization: The Advent of LC-MS/MS

The low concentrations of R-Hydroxy Topiramate in biological fluids, coupled with its structural similarity to the parent drug and other metabolites, necessitated the development of highly sensitive and specific analytical methods for its quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A pivotal advancement in the analysis of topiramate and its metabolites was the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A study by Britzi et al. (2003) detailed a validated LC-MS assay for the simultaneous quantification of topiramate, 10-hydroxy topiramate (R-Hydroxy Topiramate), 9-hydroxy topiramate, and 4,5-O-desisopropylidene topiramate in human plasma and urine.[4]

This method demonstrated the ability to detect and quantify R-Hydroxy Topiramate in the urine of patients with epilepsy, with concentrations ranging from 1 to 50 µg/mL.[4] In contrast, only the parent drug, topiramate, was quantifiable in plasma samples from a healthy subject who received a single oral dose.[4]

| Analyte | Matrix | Concentration Range in Patients (µg/mL) |

| Topiramate | Urine | 20 - 300[4] |

| R-Hydroxy Topiramate | Urine | 1 - 50[4] |

| Topiramate | Plasma | 0.7 - 4.3[4] |

| R-Hydroxy Topiramate | Plasma | Not quantifiable in a single-dose study[4] |

Experimental Protocol: LC-MS/MS Analysis of R-Hydroxy Topiramate in Urine

-

Sample Preparation: A 1 mL aliquot of urine is extracted with diethyl ether.

-

Internal Standard: A deuterated analog of topiramate (TPM-d12) is used as an internal standard for accurate quantification.[4]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph for separation of the analytes. A C18 reversed-phase column is typically used.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Positive ion mode detection is employed for the identification and quantification of R-Hydroxy Topiramate and other metabolites.[4]

-

Quantification: Calibration curves are generated using reference standards of R-Hydroxy Topiramate, and the concentration in the unknown samples is determined.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for the LC-MS/MS analysis of R-Hydroxy Topiramate in urine."

Conclusion

The discovery and history of R-Hydroxy Topiramate are intrinsically linked to the development and extensive study of its parent compound, topiramate. While early research focused on the potent pharmacological effects of topiramate, subsequent metabolic studies led to the identification and characterization of its metabolites, including R-Hydroxy Topiramate. The stereospecific synthesis of this metabolite was crucial for its definitive identification and for enabling pharmacological and analytical investigations. Although R-Hydroxy Topiramate has been shown to possess weak anticonvulsant activity, it is not considered a significant contributor to the overall therapeutic efficacy of topiramate. The development of sensitive and specific LC-MS/MS methods has been instrumental in accurately quantifying R-Hydroxy Topiramate in biological matrices, providing a more complete understanding of topiramate's metabolic profile. This in-depth knowledge of R-Hydroxy Topiramate underscores the importance of comprehensive metabolite profiling in modern drug development.

References

-

FDA. .

- Bourgeois, B. F. D. (1999).

- Britzi, M., Soback, S., Isoherranen, N., Levy, R. H., Perucca, E., Doose, D. R., ... & Bialer, M. (2003). Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay. Therapeutic Drug Monitoring, 25(3), 314-322.

-

PubChem. .

-

FDA. .

- Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., & Nortey, S. O. (1998). Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites. Journal of medicinal chemistry, 41(8), 1315-1331.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5284627, Topiramate. Retrieved January 15, 2026 from [Link].

- Shank, R. P., Gardocki, J. F., Streeter, A. J., & Maryanoff, B. E. (2000). An overview of the preclinical aspects of topiramate: pharmacology, pharmacokinetics, and mechanism of action. Epilepsia, 41 Suppl 1, S3-9.

-

Wikipedia. (2024). Topiramate. Retrieved January 15, 2026 from [Link].

- Shank, R. P., & Maryanoff, B. E. (2008). Molecular pharmacodynamics, clinical therapeutics, and pharmacokinetics of topiramate. CNS neuroscience & therapeutics, 14(2), 120–140.

- Perucca, E. (1997). The pharmacokinetic profile of topiramate. Revue contemporaine de pharmacothérapie, 10, 155-162.

- Shank, R. P., Gardocki, J. F., Vaught, J. L., Davis, C. B., Schupsky, J. J., Raffa, R. B., ... & Maryanoff, B. E. (1994). Topiramate: preclinical evaluation of a structurally novel anticonvulsant. Epilepsia, 35(2), 450-460.

- Maryanoff, B. E., & Gardocki, J. F. (2016). Phenotypic Assessment and the Discovery of Topiramate. ACS medicinal chemistry letters, 7(7), 661–665.

- Taylor, C. P. (1997). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 38, s1-s12.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay. | HUJI OpenScholar [openscholar.huji.ac.il]

- 3. Phenotypic Assessment and the Discovery of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. fda.gov [fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Portico [access.portico.org]

- 9. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cambridge.org [cambridge.org]

A Comprehensive Review of Topiramate Metabolites: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the metabolism of topiramate, a broad-spectrum antiepileptic and migraine prophylactic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the biotransformation pathways of topiramate, the characterization of its metabolites, and the analytical methodologies employed for their study. Our focus is on synthesizing technical accuracy with field-proven insights to deliver a self-validating and authoritative resource.

Introduction to Topiramate

Topiramate, chemically known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate, is a unique sulfamate-substituted monosaccharide.[1] Its multifaceted mechanism of action, which includes blockade of voltage-gated sodium channels, enhancement of GABAergic activity, antagonism of glutamate receptors, and weak inhibition of carbonic anhydrase, contributes to its broad therapeutic window.[2][3][4] While a significant portion of an administered dose is excreted unchanged, its metabolism, though not extensive, is critical to understanding its complete pharmacokinetic and pharmacodynamic profile.[5][6]

The Metabolic Fate of Topiramate

Topiramate undergoes phase I and phase II metabolism, primarily through hydroxylation, hydrolysis, and glucuronidation.[7][8] In individuals not taking other enzyme-inducing drugs, approximately 20-30% of a topiramate dose is metabolized.[6][9] This fraction can increase to as much as 50% in patients concomitantly treated with enzyme-inducing antiepileptic drugs such as carbamazepine or phenytoin.[9]

Key Metabolic Pathways & Enzymes

The biotransformation of topiramate results in the formation of at least six identified metabolites, with none constituting more than 5% of an administered dose in humans.[1][8][10] The primary metabolic pathways are:

-

Hydroxylation: This process primarily occurs on the isopropylidene moieties of the topiramate molecule. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and to a lesser extent CYP2C19, is implicated in this pathway.[11][12][13] Topiramate itself can act as a mild inducer of CYP3A4, which can have clinical implications for co-administered drugs.[12][13][14]

-

Hydrolysis: This involves the cleavage of the isopropylidene groups.[7][8] The degradation of topiramate in aqueous solutions is also primarily driven by hydrolysis.[15][16][17]

-

Glucuronidation: This is a phase II conjugation reaction that facilitates the excretion of the drug and its metabolites.[7][8]

The following diagram illustrates the major metabolic pathways of topiramate.

Caption: Major Metabolic Pathways of Topiramate.

Characterized Metabolites of Topiramate

Several metabolites of topiramate have been identified in human plasma and urine.[18][19] The most frequently reported are:

-

9-hydroxy-topiramate (9-OH-TPM)

-

10-hydroxy-topiramate (10-OH-TPM)

-

2,3-desisopropylidene-topiramate

-

4,5-desisopropylidene-topiramate

-

2,3-diol-topiramate [19]

While one hydroxylated metabolite has shown some minor pharmacological activity in animal models (approximately one-fifth the potency of the parent compound), the metabolites of topiramate are generally considered to be pharmacologically inactive or significantly less potent than topiramate itself.[20][21]

The table below summarizes the key metabolites and their characteristics.

| Metabolite | Abbreviation | Pathway of Formation | Relative Abundance | Pharmacological Activity |

| 9-hydroxy-topiramate | 9-OH-TPM | Hydroxylation | Minor | Generally considered inactive |

| 10-hydroxy-topiramate | 10-OH-TPM | Hydroxylation | Minor | Generally considered inactive |

| 2,3-desisopropylidene-topiramate | - | Hydrolysis | Minor | Generally considered inactive |

| 4,5-desisopropylidene-topiramate | - | Hydrolysis | Minor | Generally considered inactive |

| 2,3-diol-topiramate | 2,3-diol-TPM | Hydrolysis | Minor | Generally considered inactive |

Analytical Methodologies for Metabolite Profiling

The accurate identification and quantification of topiramate and its metabolites in biological matrices are crucial for pharmacokinetic and metabolism studies. Due to the low concentrations of the metabolites, highly sensitive and specific analytical techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of topiramate and its metabolites.[22][23] This technique offers superior selectivity and sensitivity compared to other methods like HPLC with UV or fluorescence detection, and immunoassays, which can be prone to cross-reactivity.[22] Gas chromatography (GC) methods are generally not preferred due to the thermal decomposition of topiramate and its metabolites during analysis.[22]

Sample Preparation: A Critical Step

The choice of sample preparation technique is pivotal for achieving reliable and reproducible results. The primary goal is to remove interfering substances from the biological matrix (e.g., plasma, urine) while efficiently extracting the analytes of interest.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a widely adopted method for the extraction of topiramate and its metabolites from plasma.

-

Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Aliquoting: Transfer a precise volume of plasma (e.g., 100-500 µL) to a clean microcentrifuge tube.[18][24]

-

Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of topiramate like D12-topiramate) to each sample, calibrator, and quality control sample.[25] This is crucial for correcting for variability during sample processing and analysis.

-

Extraction:

-

Add an appropriate volume of an organic extraction solvent mixture, such as ethyl acetate and diethyl ether.[18]

-

Vortex the mixture vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction of the analytes into the organic phase.

-

-

Phase Separation: Centrifuge the tubes at a higher speed (e.g., 10,000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

-

Analyte Recovery: Carefully transfer the organic supernatant to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

The following diagram outlines the experimental workflow for the LC-MS/MS analysis of topiramate metabolites.

Sources

- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Topiramate: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TOPIRAMATE [dailymed.nlm.nih.gov]

- 6. Topiramate - Wikipedia [en.wikipedia.org]

- 7. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Human Metabolome Database: Showing metabocard for Topiramate (HMDB0005034) [hmdb.ca]

- 12. Dose-dependent induction of cytochrome P450 (CYP) 3A4 and activation of pregnane X receptor by topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. WO2020104837A1 - Oral topiramate suspension formulations with extended shelf stability and enhanced bioavailability - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Portico [access.portico.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. cda-amc.ca [cda-amc.ca]

- 23. ijprajournal.com [ijprajournal.com]

- 24. researchgate.net [researchgate.net]

- 25. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

In vitro neuronal effects of R-Hydroxy Topiramate